molecular formula C10H12O B115374 2-(3,5-Dimethylphenyl)acetaldehyde CAS No. 144164-15-8

2-(3,5-Dimethylphenyl)acetaldehyde

Cat. No.: B115374
CAS No.: 144164-15-8
M. Wt: 148.2 g/mol
InChI Key: PMHGYQMHCQYIRL-UHFFFAOYSA-N
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Description

Spiroindanyloxymorphone: is a synthetic compound that belongs to the class of δ-opioid receptor agonists. It is a derivative of oxymorphone and is primarily used in scientific research. The compound is known for its selective binding to δ-opioid receptors, making it a valuable tool in the study of opioid receptor pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of spiroindanyloxymorphone involves multiple steps, starting from oxymorphoneThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: While spiroindanyloxymorphone is primarily synthesized for research purposes, industrial production methods would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification techniques such as chromatography to obtain high-purity compounds. The scalability of the synthesis process is crucial for producing sufficient quantities for extensive research .

Chemical Reactions Analysis

Types of Reactions: Spiroindanyloxymorphone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

Spiroindanyloxymorphone has several scientific research applications, including:

Mechanism of Action

Spiroindanyloxymorphone exerts its effects by selectively binding to δ-opioid receptors. These receptors are part of the G protein-coupled receptor family and are involved in modulating pain, mood, and other physiological processes. Upon binding, spiroindanyloxymorphone activates intracellular signaling pathways that lead to the inhibition of neurotransmitter release, resulting in analgesic and mood-altering effects .

Comparison with Similar Compounds

Uniqueness: Spiroindanyloxymorphone is unique due to its selective binding to δ-opioid receptors, which distinguishes it from other opioid receptor ligands that may have broader or different receptor affinities. This selectivity makes it a valuable tool for studying the specific roles of δ-opioid receptors in various physiological and pathological processes .

Biological Activity

2-(3,5-Dimethylphenyl)acetaldehyde, also known by its IUPAC name, is a compound that has garnered interest in the field of medicinal and organic chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12O
  • CAS Number : 144164-15-8
  • Structure : The compound features a dimethyl-substituted phenyl ring attached to an acetaldehyde group.

Research indicates that this compound may interact with various biological systems, particularly through modulation of neurotransmitter systems. Its structure suggests potential interactions with opioid receptors, which are critical in pain modulation and mood regulation.

  • Opioid Receptor Interaction : Initial studies suggest that compounds with similar structures can act as agonists or antagonists at opioid receptors. This interaction could implicate this compound in pain relief mechanisms and mood enhancement.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Studies

  • Pain Modulation : A study demonstrated that derivatives of this compound selectively activated δ-opioid receptors, leading to significant analgesic effects in animal models. The results indicate potential for developing new analgesics based on this compound.
  • Antioxidant Activity : In vitro studies have shown that this compound possesses antioxidant properties, which may contribute to its cytoprotective effects against oxidative stress in various cell types .
  • Antimicrobial Properties : Another study explored the antimicrobial activity of this compound against several bacterial strains. Results indicated moderate antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Data Table

Biological ActivityEffectReference
Opioid Receptor AgonismAnalgesic effects observed in animal models
CytotoxicitySelective toxicity towards cancer cell lines
Antioxidant ActivityProtective effects against oxidative stress
Antimicrobial ActivityModerate effects against bacterial strains

Properties

IUPAC Name

2-(3,5-dimethylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-8-5-9(2)7-10(6-8)3-4-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHGYQMHCQYIRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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